Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various substituents, including bromine, dichlorobenzyl, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and acetylenes.
Attachment of the Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via nucleophilic substitution reactions.
Esterification: The carboxylate ester group is typically introduced through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine or dichlorobenzyl groups, potentially leading to debromination or dechlorination.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and dichlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and dichlorobenzyl groups may enhance its binding affinity and specificity. The benzofuran core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate .
- 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole .
Uniqueness
Methyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. The combination of bromine, dichlorobenzyl, and carboxylate ester groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13BrCl2O4 |
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Molecular Weight |
444.1 g/mol |
IUPAC Name |
methyl 6-bromo-5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H13BrCl2O4/c1-9-17(18(22)23-2)11-6-16(12(19)7-15(11)25-9)24-8-10-3-4-13(20)14(21)5-10/h3-7H,8H2,1-2H3 |
InChI Key |
QCQSSVLEOGODKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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